1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene

Medicinal Chemistry ADME Prediction Lipophilicity

1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS 1017779-33-7) is a tri-halogenated benzyl bromide building block with the molecular formula C8H6BrF3O and a molecular weight of 255.03 g/mol. The compound features a reactive benzyl bromide electrophilic center and a lipophilic difluoromethoxy group.

Molecular Formula C8H6BrF3O
Molecular Weight 255.034
CAS No. 1017779-33-7
Cat. No. B565838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
CAS1017779-33-7
Molecular FormulaC8H6BrF3O
Molecular Weight255.034
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)F)CBr
InChIInChI=1S/C8H6BrF3O/c9-4-5-1-2-6(3-7(5)10)13-8(11)12/h1-3,8H,4H2
InChIKeyJCIXDPWAAZBQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS 1017779-33-7): Procurement-Grade Physicochemical Properties and Reactivity Profile


1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS 1017779-33-7) is a tri-halogenated benzyl bromide building block with the molecular formula C8H6BrF3O and a molecular weight of 255.03 g/mol . The compound features a reactive benzyl bromide electrophilic center and a lipophilic difluoromethoxy group. Its physicochemical profile, based on predictive data, includes a calculated LogP of 3.5-3.66 and a topological polar surface area (tPSA) of 9.0-9.2 Ų [1]. It is a clear, colorless liquid with a predicted boiling point of 225.5±35.0 °C .

Reactive benzyl bromide for SN2 alkylation chemistry
Lipophilic difluoromethoxy group supports membrane permeability design
Specific 1,2,4-regioisomeric pattern required for target SAR

The Critical Substitution Pattern: Why 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene Cannot Be Replaced by Structural Isomers or Non-Fluorinated Analogs


Generic substitution fails due to the compound's precise regioisomeric substitution pattern (1-bromomethyl, 2-fluoro, 4-difluoromethoxy), which governs its reactivity and physicochemical properties. Structural isomers (e.g., 3- or 2-difluoromethoxy variants) or non-fluorinated analogs (e.g., 4-methoxybenzyl bromide) will possess fundamentally different electronic environments, steric profiles, and lipophilicities, leading to altered reaction kinetics and product outcomes . In medicinal chemistry applications, specifically as a precursor to benzenesulfonamide γ-secretase inhibitors, this specific pattern is required to maintain the intended structure-activity relationship (SAR) of the final active pharmaceutical ingredient (API) .

Substitution Attempt
Why Not Interchangeable
Positional isomer (2-difluoromethoxy)
Altered lipophilicity and reactivity may shift downstream SAR and purification
Benzyl chloride analog
Slower SN2 kinetics due to higher C-Cl bond energy may reduce yield and require re-optimization
4-Methoxybenzyl bromide
Different metabolic stability and electronic profile may not meet lead optimization criteria

Quantitative Differentiation Evidence for 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene


Lipophilicity Differentiation: LogP Comparison Against Positional Isomers

The lipophilicity of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene, as predicted by XLogP3, is 3.5 . This value is distinct from the predicted LogP of 3.0 for its positional isomer 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene [1]. The 0.5 LogP unit difference translates to an approximately 3.2-fold difference in partition coefficient, which can significantly impact membrane permeability and metabolic stability in downstream biological applications [2].

Predicted LogP shift
Cross-study comparable
ΔLogP 0.5 (~3.2-fold partition difference)
Reported lipophilicity difference may influence permeability and distribution context
Predicted by XLogP3; confirm with shake-flask or chromatographic LogP
Medicinal Chemistry ADME Prediction Lipophilicity

Electrophilic Reactivity: Quantified Difference in Leaving Group Potential vs. Non-Brominated Analog

The target compound contains a benzyl bromide moiety, a well-established electrophile for SN2 reactions. Its reactivity can be benchmarked against the corresponding benzyl chloride analog, 1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS: not found, class-level inference). The carbon-bromine bond dissociation energy is approximately 68 kcal/mol, which is significantly lower than the ~81 kcal/mol for a carbon-chlorine bond, making the bromide a superior leaving group [1]. This translates to faster reaction rates under identical nucleophilic substitution conditions.

Leaving group potential
Class-level
C-Br bond ~68 kcal/mol vs C-Cl ~81 kcal/mol
Faster SN2 kinetics expected for bromide electrophile
Class-level bond energy data; verify under specific reaction conditions
Organic Synthesis Nucleophilic Substitution Reactivity

Metabolic Stability Advantage: Difluoromethoxy vs. Methoxy Substitution

The difluoromethoxy (-OCF2H) group is a known metabolically stable bioisostere for the methoxy (-OCH3) group. A direct comparison of microsomal stability is not available for this specific compound. However, class-level data indicates that replacing a methoxy with a difluoromethoxy group generally increases metabolic half-life by 2- to 10-fold due to the increased strength of the C-F bond and its resistance to oxidative O-dealkylation by cytochrome P450 enzymes [1].

Metabolic half-life increase
Class-level
2- to 10-fold over methoxy (class-level)
May support metabolic stability in lead optimization studies
Inferred from bioisostere literature; requires microsomal assay confirmation
Medicinal Chemistry Drug Design Metabolic Stability

Electronic Modulation via Fluorine Substitution: Impact on Electrophilicity

The ortho-fluorine substituent on the benzene ring exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the benzylic bromide carbon relative to a non-fluorinated analog, 4-(Difluoromethoxy)benzyl bromide (CAS 3447-53-8). This is supported by class-level understanding that ortho-fluorine substitution increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack [1].

Ortho-fluoro electronic effect
Class-level
Increased electrophilicity vs non-fluorinated analog
May enable finer reaction rate and selectivity control
Based on substituent constants; validate in intended SN2 transformation
Physical Organic Chemistry Structure-Activity Relationship Electron-Withdrawing Groups

1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene: Evidence-Backed Application Scenarios for R&D and Manufacturing


Synthesis of γ-Secretase Inhibitor Clinical Candidates

Procure this compound for use as a key alkylating agent in the synthesis of benzenesulfonamide derivatives targeting γ-secretase for Alzheimer's disease research, as documented in multiple vendor sources and patent literature [1]. The specific substitution pattern is essential for achieving the desired SAR in the final inhibitors.

Development of Metabolically Stable Drug Leads

Use this building block in medicinal chemistry programs requiring the introduction of a metabolically stable, lipophilic moiety. The difluoromethoxy group confers a class-level advantage over methoxy analogs, with an expected 2- to 10-fold increase in metabolic half-life, as supported by bioisostere literature [2].

Advanced Organic Synthesis Requiring Precise Electronic Tuning

Employ this reagent in SN2 reactions where a moderately enhanced electrophilic benzylic carbon is desired. The ortho-fluorine substituent provides a predictable electronic effect relative to non-fluorinated analogs, allowing for finer control of reaction kinetics and selectivity, as inferred from class-level substituent effect data [3].

Reference Standard for Positional Isomer Differentiation

Utilize this compound as a reference standard in analytical method development (e.g., HPLC, LCMS) to confirm the identity and purity of this specific regioisomer. Its distinct LogP of 3.5 provides a clear separation from the 2-isomer (LogP ~3.0) in reverse-phase chromatography, as supported by computational predictions [4].

Application
Selection Property
Validation Focus
γ-Secretase inhibitor synthesis for Alzheimer's research
Regioisomeric purity and reactivity
Confirm identity and SAR preservation in target compounds
Synthesis of metabolically stable research leads
OCF2H metabolic stability context
Assess metabolic half-life in relevant in vitro systems
Electronic tuning in SN2 reactions
Ortho-fluoro inductive modulation
Verify reaction kinetics and selectivity under planned conditions
Positional isomer differentiation in analytical methods
Chromatographic retention (LogP difference)
Develop HPLC method to resolve from 2-isomer

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